2-(4-Oxo-cyclohexyl)-benzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(4-oxocyclohexyl)benzonitrile |
InChI |
InChI=1S/C13H13NO/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-4,10H,5-8H2 |
InChI Key |
ZVLBJKNGHKHYDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=CC=C2C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Oxo Cyclohexyl Benzonitrile and Structural Analogues
Strategies for Constructing the Benzonitrile (B105546) Core with Cyclohexane-derived Linkages
The creation of a benzonitrile core substituted with a cyclohexane-derived moiety can be approached through several synthetic strategies. A common method involves the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. For instance, a substituted halobenzene can be coupled with an appropriate arylboronic acid to construct the desired biphenyl (B1667301) or phenyl-cyclohexyl framework. acs.org The choice of reactants allows for the introduction of various substituents on either the phenyl or the cyclohexyl ring.
Another approach involves the use of organometallic reagents. For example, an organolithium or Grignard reagent can be formed from an organobromide, effectively reversing the polarity of the carbon atom and turning it into a nucleophile. youtube.com This nucleophilic carbon can then react with an electrophilic carbon, such as the one in a carbonyl group, to form a new carbon-carbon bond. youtube.com This strategy is particularly useful for attaching a cyclohexyl ring to a benzonitrile precursor.
Approaches for Introducing the 4-Oxo-cyclohexyl Moiety to the Benzonitrile Ring
Several methods exist for introducing the 4-oxo-cyclohexyl group onto a benzonitrile ring, each with its own advantages and applications.
Methods involving direct C-C bond formation to the benzonitrile scaffold.
Direct carbon-carbon bond formation is a primary strategy for attaching the 4-oxo-cyclohexyl moiety. This can be achieved through reactions like the Friedel-Crafts acylation, where a benzonitrile derivative reacts with a cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst. However, controlling the regioselectivity of this reaction to favor the ortho-position can be challenging.
Alternatively, modern cross-coupling reactions provide a more controlled approach. For instance, a pre-functionalized benzonitrile, such as 2-bromobenzonitrile, can be coupled with a suitable organometallic reagent derived from a protected 4-oxocyclohexane derivative.
Functionalization of existing cyclohexanone (B45756) or cyclohexyl rings.
An alternative strategy involves starting with a molecule that already contains a cyclohexanone or cyclohexyl ring and then introducing the benzonitrile functionality. For example, a cyclohexanone derivative can undergo a series of reactions to build the substituted aromatic ring. This might involve condensation reactions followed by cyclization and aromatization steps.
Enzymatic reactions are also emerging as a powerful tool for the functionalization of cyclohexanones. Ene reductases, for example, can facilitate intramolecular β-C-H functionalization of 3-substituted cyclohexanone derivatives. osti.gov This method offers a high degree of selectivity and can be part of a chemoenzymatic cascade to produce complex molecules. osti.gov
Utilization of 4-(4-Oxocyclohexyl)benzonitrile and its synthetic pathways as reference.
The synthesis of the isomeric compound, 4-(4-Oxocyclohexyl)benzonitrile, provides valuable insights into potential synthetic routes for the 2-substituted analog. This compound is a key intermediate for liquid crystal monomers and can be synthesized through various methods. arborpharmchem.comxhtechgroup.comchemicalbook.com One common route involves the oxidation of 4-(4-hydroxycyclohexyl)benzonitrile. chemicalbook.com Another approach is the reaction of 4-cyanophenylzinc bromide with bromocyclohexane. chemicalbook.com These methodologies can be adapted for the synthesis of 2-(4-Oxo-cyclohexyl)-benzonitrile, likely by starting with the corresponding 2-substituted benzonitrile precursors.
Synthesis of Related Benzonitrile-Ketone/Cyclohexyl Structures
The synthesis of related structures, such as benzonitrile derivatives bearing ketone or other cyclohexyl functionalities, further informs the potential synthetic pathways for this compound.
Pathways for 2-(2-oxo-2-arylethyl)benzonitrile derivatives.
The synthesis of 2-(2-oxo-2-arylethyl)benzonitrile derivatives offers a relevant model for creating a carbon-carbon bond at the 2-position of the benzonitrile ring, followed by the introduction of a ketone functionality. One reported method involves a metal-free construction of aminated isoquinoline (B145761) frameworks from 2-(2-oxo-2-aryl/alkylethyl)benzonitrile in an aqueous medium. chemrxiv.org The starting materials for these reactions are readily accessible. chemrxiv.org
Construction of cyclohexyl-substituted benzonitrile derivatives, including oxygen-linked variants
The synthesis of cyclohexyl-substituted benzonitrile derivatives, particularly those featuring an oxygen linkage, involves multi-step procedures that build the molecule by connecting a substituted cyclohexyl moiety to a benzonitrile precursor. Research into related structures, such as cytoprotective noviomimetics, provides a blueprint for these synthetic pathways. nih.gov
A common strategy begins with a suitably substituted benzaldehyde (B42025) or benzonitrile precursor. For instance, the synthesis of 4'-substituted cyclohexyl analogues often starts with the protection of a dihydroxybenzaldehyde, such as 2,4-dihydroxybenzaldehyde. One hydroxyl group is selectively protected, for example, as a benzyl (B1604629) ether, to allow for differential functionalization. The remaining hydroxyl group can then be converted into a reactive intermediate, like a trifluoromethanesulfonate (B1224126) (triflate), which is an excellent leaving group for subsequent coupling reactions. nih.gov
The construction of the oxygen-linked cyclohexyl group can be achieved via nucleophilic substitution. For example, a triflate-activated benzonitrile can react with a cyclohexanol (B46403) derivative under basic conditions to form the desired ether linkage. A key intermediate in forming the specific "4-oxo-cyclohexyl" moiety is 4-hydroxycyclohexanone (B83380) or a protected version thereof.
An alternative approach involves building the cyclohexyl ring from simpler precursors. For example, 1,3-cyclohexanedione (B196179) can be used as a starting material. It can be converted to an enol ether, which then undergoes addition reactions with organometallic reagents like Grignard reagents (e.g., phenyl or benzyl magnesium chloride) to introduce substitution on the cyclohexyl ring. nih.gov Subsequent chemical modifications, such as reduction of a ketone or deprotection steps, yield the desired functionalized cyclohexanol, which can then be linked to the benzonitrile core. nih.gov
Another method for obtaining the cyclohexyl ring is through the reduction of an existing aromatic ring. For example, a 2-arylbenzonitrile derivative could be subjected to catalytic hydrogenation to saturate the phenyl ring, yielding a cyclohexyl-substituted benzonitrile. This process often requires specific catalysts, such as rhodium, platinum, or Raney nickel, and is performed under hydrogen gas pressure. google.com
A general synthetic sequence for an oxygen-linked variant could be summarized as follows:
Protection: Selective protection of a multifunctional benzonitrile precursor.
Activation: Conversion of a hydroxyl group on the benzonitrile precursor to a good leaving group (e.g., triflate).
Coupling: Nucleophilic substitution reaction with a functionalized cyclohexanol (e.g., 1,4-cyclohexanediol (B33098) mono-ketal) to form an ether bond.
Deprotection/Oxidation: Removal of protecting groups and oxidation of the hydroxyl on the cyclohexyl ring to yield the final 4-oxo-cyclohexyl moiety. nih.gov
The table below illustrates a representative synthetic pathway for related substituted cyclohexyl ethers, which demonstrates the principles applicable to the synthesis of oxygen-linked cyclohexyl-benzonitriles.
| Starting Material | Reagents & Conditions | Intermediate/Product | Description |
| 2,4-dihydroxybenzaldehyde | 1. Benzyl bromide, K₂CO₃, DMF | 4-(Benzyloxy)-2-hydroxybenzaldehyde | Monoprotection of the para-hydroxyl group. nih.gov |
| 4-(Benzyloxy)-2-hydroxybenzaldehyde | Tf₂O, pyridine (B92270), CH₂Cl₂ | 4-(Benzyloxy)-2-((trifluoromethyl)sulfonyl)oxy)benzaldehyde | Activation of the ortho-hydroxyl group as a triflate. nih.gov |
| Activated Benzaldehyde | 1,4-Cyclohexanediol, NaH, DMF | 4-(Benzyloxy)-2-(4-hydroxycyclohexyloxy)benzaldehyde | Nucleophilic substitution to form the ether linkage. nih.gov |
| Ether-linked alcohol | Dess-Martin periodinane, CH₂Cl₂ | 4-(Benzyloxy)-2-(4-oxocyclohexyloxy)benzaldehyde | Oxidation of the cyclohexanol to a cyclohexanone. nih.gov |
Catalytic Approaches in the Synthesis of Benzonitrile-Cyclohexyl Compounds
Formation of the Benzonitrile Group: Modern synthetic methods are moving away from classical cyanation reactions that use highly toxic cyanide salts. Catalytic approaches offer milder and more functional-group-tolerant alternatives.
Photoredox Catalysis: Visible-light-assisted synthesis allows for the conversion of benzyl alcohols or methyl arenes into aryl nitriles. researchgate.net Organic photoredox catalysts, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), can initiate a single electron transfer (SET) process. In the presence of an azide (B81097) radical source, this leads to a hydrogen atom transfer (HAT) from the benzylic position, ultimately leading to the formation of the nitrile group under mild conditions. researchgate.net
Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for synthesizing benzonitriles. In one notable example, an atroposelective synthesis of axially chiral 2-arylbenzonitriles was developed using a chiral NHC catalyst. This reaction proceeds via a dynamic kinetic resolution of racemic 2-arylbenzaldehydes with sulfonamides serving as the nitrogen source, affording the benzonitrile products in high yields and enantioselectivities. nih.gov While this specific example produces biaryl systems, the catalytic principle of forming the C-CN bond from an aldehyde is broadly applicable. nih.gov
Transition Metal Catalysis: Zinc salts, such as Zn(OTf)₂, have been used in catalytic amounts to facilitate the conversion of benzyl alcohols to cyanoarenes. researchgate.net Manganese-based catalysts are also gaining attention. For instance, a well-defined alkyl bisphosphine Mn(I) complex has been shown to be an effective pre-catalyst for the hydrogenation of nitriles to primary amines. researchgate.net While this is a reductive process, the development of 3d transition metal catalysts for reactions involving the nitrile group highlights their potential in other transformations, including nitrile formation.
The table below summarizes key features of different catalytic approaches to benzonitrile synthesis.
| Catalytic System | Precursors | Key Features | Reference |
| Photoredox (e.g., 4CzIPN) | Benzyl alcohols, Methyl arenes | Uses visible light; proceeds via Hydrogen Atom Transfer (HAT) with an azide radical. | researchgate.net |
| N-Heterocyclic Carbene (NHC) | Benzaldehydes, Sulfonamides | Organocatalytic; enables asymmetric synthesis (atroposelectivity). | nih.gov |
| Zinc Triflate (Zn(OTf)₂) | Benzyl alcohols | Lewis acid catalysis activating the alcohol for conversion. | researchgate.net |
| Manganese Complexes | Nitriles | Demonstrates the utility of 3d transition metals in nitrile transformations (in this case, hydrogenation). | researchgate.net |
These catalytic methods provide powerful tools for the synthesis of complex molecules like this compound, enabling more efficient and selective chemical transformations.
Chemical Reactivity and Transformation Pathways of 2 4 Oxo Cyclohexyl Benzonitrile and Analogous Structures
Reactions Involving the Nitrile (–C≡N) Functional Group
The nitrile group is a versatile functional group that can participate in several types of reactions, most notably nucleophilic additions and reductions.
Nucleophilic Addition to the Nitrile Moiety
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the construction of more complex molecular frameworks.
A significant application of the reactivity of the nitrile group in compounds analogous to 2-(4-Oxo-cyclohexyl)-benzonitrile is in the synthesis of nitrogen-containing heterocycles (N-heterocycles). For instance, 2-(2-oxo-2-arylethyl)benzonitriles can undergo intramolecular cyclization to form isoquinolines. This transformation typically proceeds through the formation of an enolate or a related nucleophile from the ketone-containing side chain, which then attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization and/or aromatization leads to the stable heterocyclic ring system.
In a similar vein, alkynyl aldehydes, which share the electrophilic nature of the nitrile's carbon, are valuable precursors for synthesizing a wide array of N-, O-, and S-heterocycles through cyclization reactions. nih.gov These transformations can be promoted by metals, be metal-free, or occur under visible light. nih.gov The synthesis of heterocycles like pyrimidines, imidazoles, and quinazolines often utilizes amidines as starting materials, highlighting the importance of C-N and C-C bond formation in these processes. rsc.org
The following table provides examples of N-heterocycle synthesis from related starting materials.
| Starting Material | Reagents/Conditions | Product |
| 2,5-dimethoxytetrahydrofuran and various amines | Bismuth nitrate (B79036) pentahydrate, room temperature, solvent-free | N-substituted pyrroles mdpi.com |
| o-phenyl diamine and substituted chalcone | Piperidine, 2-methoxyethanol, microwave irradiation | 1,5-benzodiazepine derivatives mdpi.com |
| Aniline and 4,6-dichloro-5-aminopyrimidines, then trimethylformate in acetic anhydride | Isobutanol, 150°C, then 120°C | 9-aryl-6-chloropurines mdpi.com |
Reductions of Aryl Nitriles to Amines
The nitrile group can be reduced to a primary amine (R-CH₂NH₂), a transformation of significant industrial and synthetic importance. bme.huwikipedia.org Catalytic hydrogenation is a common and economical method for this reduction. wikipedia.org
Catalytic Hydrogenation
This process typically involves the use of hydrogen gas and a metal catalyst. wikipedia.org
Catalysts : Group 10 metals such as Raney nickel, palladium black, and platinum dioxide are frequently employed. wikipedia.org Cobalt-based catalysts, like cobalt boride or Co/SiO₂, are also effective and can be selective for primary amine formation. bme.huwikipedia.org
Conditions : The reaction conditions, including solvent, pH, temperature, and hydrogen pressure, are crucial for achieving high selectivity for the primary amine and minimizing the formation of secondary and tertiary amine byproducts. wikipedia.org For example, the reduction of 3,4-dimethoxybenzyl cyanide to homoveratrylamine, a pharmaceutical intermediate, is carried out over a 70% Co/SiO₂ catalyst in the presence of ammonia (B1221849) at 80°C and 80 bar. bme.hu
Transfer Hydrogenation : An alternative to using hydrogen gas is transfer hydrogenation. For instance, aromatic nitriles can be reduced to primary amines using ammonium (B1175870) formate (B1220265) as a hydrogen donor in the presence of a palladium on carbon catalyst under mild conditions (25–40 °C). bme.hu Another method involves using hydrazine (B178648) hydrate (B1144303) as the hydrogen source with nickel chloride as the catalyst. sioc-journal.cn
The following table summarizes different catalytic systems for the reduction of nitriles to primary amines.
| Catalyst | Hydrogen Source | Substrate Scope | Key Features |
| Ruthenium complexes with triphenylphosphine | H₂ | Aryl, alkyl, and heterocyclic nitriles | Efficient and general, in situ catalyst preparation nih.gov |
| 10% Palladium on carbon | Ammonium formate | Aromatic nitriles | Mild reaction conditions (25–40 °C) bme.hu |
| 70% Cobalt on SiO₂ | H₂ | Aliphatic and aromatic nitriles | Industrially feasible, selective for primary amines in the presence of NH₃ bme.hu |
| Raney Nickel | H₂ | General | Widely used, can lead to byproduct formation if not controlled wikipedia.org |
| Nickel chloride | Hydrazine hydrate | General nitriles | Simple and convenient method sioc-journal.cn |
Reactivity of the Cyclohexanone (B45756) Moiety
The cyclohexanone ring in this compound possesses a reactive carbonyl group and can also undergo reactions involving the ring structure itself.
Carbonyl Group Transformations
The ketone's carbonyl group is a site for a wide range of characteristic reactions, primarily involving nucleophilic addition. academie-sciences.fr
Nucleophilic Addition : The stereochemistry of nucleophilic addition to cyclohexanones is influenced by both steric hindrance and electronic effects. acs.orgresearchgate.net Nucleophiles can approach the carbonyl carbon from either the axial or equatorial face of the ring. Steric bulk generally favors equatorial attack to avoid steric clashes with the axial hydrogens. However, electronic factors, such as the interaction of the incoming nucleophile's orbital with the σ* orbital of the forming bond, can favor axial attack. acs.orgresearchgate.net The outcome of these reactions can be influenced by the nature of the nucleophile, the solvent, and the presence of metal cations. acs.org For example, the reaction of cyclohexanone with sodium cyanide would lead to the formation of a cyanohydrin. pearson.com
Acetal (B89532) Formation : In the presence of an acid catalyst, cyclohexanone reacts reversibly with alcohols to form acetals (or ketals). libretexts.org For instance, cyclohexanone reacts with two equivalents of methanol (B129727) in the presence of hydrochloric acid to yield cyclohexanone dimethyl acetal. libretexts.org This reaction proceeds through a hemiacetal intermediate. libretexts.org Cyclic acetals can be formed using a diol like ethylene (B1197577) glycol. libretexts.org
Reactions at the α-Carbon : The carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be deprotonated to form enolates. msu.edu These enolates are nucleophilic and can undergo a variety of substitution reactions, such as halogenation and alkylation. msu.edu The aldol (B89426) reaction, a dimerization of ketones or aldehydes to form β-hydroxy ketones or aldehydes, also proceeds through an enolate intermediate. msu.edu
Ring-opening or rearrangement reactions of cyclohexanone derivatives
The cyclohexanone ring can undergo cleavage or structural reorganization under certain reaction conditions.
Ring-Opening Reactions : Cyclic acetals derived from cyclohexanone can undergo ring-opening reactions. For example, treatment of cycloalkanone ethylene acetals with certain iodosilane (B88989) reagents can lead to the cleavage of a C-O bond in the acetal ring, yielding 2-(trimethylsiloxy)ethyl enol ethers. nih.gov In some cases, deprotection of the acetal to regenerate the free ketone can occur. nih.gov Cyclohexane-1,3-dione-2-spirocyclopropanes can undergo a ring-opening cyclization with primary amines at room temperature to produce 2-substituted tetrahydroindol-4-ones. acs.org
Rearrangement Reactions : The Wolff rearrangement can be used to contract cyclohexanones to cyclopentanes. wikipedia.org This reaction involves the conversion of an α-diazo ketone into a ketene, which can then be trapped by a nucleophile. wikipedia.org Another important rearrangement is the Beckmann rearrangement, where the oxime of cyclohexanone is converted to ε-caprolactam, a precursor to Nylon 6. byjus.commasterorganicchemistry.com This reaction is typically catalyzed by a strong acid. byjus.com
The following table outlines some rearrangement reactions of cyclohexanone derivatives.
| Reaction | Starting Material | Reagent(s) | Product |
| Beckmann Rearrangement | Cyclohexanone oxime | Strong acid (e.g., H₂SO₄) | ε-Caprolactam byjus.commasterorganicchemistry.com |
| Wolff Rearrangement | α-Diazo cyclohexanone | Heat, light, or metal catalyst | Cyclopentane carboxylic acid derivative (after trapping with a nucleophile) wikipedia.org |
| Claisen Rearrangement | Allyl aryl ethers (analogous rearrangement) | Heat | o-Allylphenols byjus.com |
Derivatives and Structural Analogues of 2 4 Oxo Cyclohexyl Benzonitrile
Synthesis and Functionalization of Benzonitrile (B105546) Derivatives with Substituted Cyclohexane (B81311)/Cyclohexenone Rings
The synthesis of derivatives often involves multi-step processes aimed at introducing specific chemical features to alter the molecule's physical and biological properties.
The strategic addition of functional groups to either the cyclohexane or benzonitrile moieties is a key strategy for creating novel derivatives. An example of this is the synthesis of compounds like (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, a potent androgen receptor antagonist. nih.govresearchgate.nettressless.com The synthesis for such complex molecules involves building blocks that already contain the desired functional groups.
For instance, the functionalization of the benzonitrile ring can be achieved through methods like the preparation of 4-amino-2-trifluoromethyl benzonitrile. google.com This process starts with m-trifluoromethyl fluorobenzene (B45895) and proceeds through bromination, cyanation, and finally ammonolysis to introduce the amino group. google.com
Table 1: Synthesis Steps for 4-amino-2-trifluoromethyl benzonitrile
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Positional Bromination | m-trifluoromethylfluorobenzene | Dibromohydantoin, Glacial acetic acid, Concentrated sulfuric acid, Reflux | 4-fluoro-2-trifluoromethyl bromobenzene |
| 2. Cyano Group Replacement | 4-fluoro-2-trifluoromethyl bromobenzene | Cuprous cyanide, Quinoline (B57606), Reflux | 4-fluoro-2-trifluoromethylbenzonitrile |
| 3. Ammonolysis and Substitution | 4-fluoro-2-trifluoromethylbenzonitrile | Liquid ammonia (B1221849), Ethanol, 120°C | 4-amino-2-trifluoromethylbenzonitrile |
Data sourced from patent information describing the preparation process. google.com
Similarly, functionalizing the cyclohexane ring can introduce desired properties. The creation of an ether linkage and the addition of a cyano group on the cyclohexane ring, as seen in (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, highlights the modular nature of these synthetic approaches. nih.gov
More complex architectures, such as those involving multiple cyclohexane rings, have also been explored. A notable example is the structure of 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile. The synthesis of such bis-adducts typically involves the Knoevenagel or a related condensation reaction.
This process generally involves reacting an aromatic aldehyde (in this case, 3-formylbenzonitrile) with two equivalents of a cyclic 1,3-dicarbonyl compound, such as dimedone (5,5-dimethylcyclohexane-1,3-dione). The reaction is often catalyzed by a base or a Lewis acid. A similar synthesis is reported for 2,2′-[(2-nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-enone), which follows this exact pattern, demonstrating the viability of this synthetic route. nih.gov In this reported synthesis, the reaction is carried out at room temperature over 48 hours. nih.gov
Stereochemical Considerations in Derivatives
Stereochemistry plays a crucial role in determining the three-dimensional shape and, consequently, the biological activity and physical properties of these derivatives.
The synthesis of specific stereoisomers is a significant challenge and a primary focus of research in this area. The compound (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile is a prime example where specific stereochemistry is key to its function as a potent androgen receptor antagonist. nih.govresearchgate.net The designation (1R,2S) refers to the specific spatial arrangement of the substituents on the cyclohexane ring. The synthesis of such specific enantiomers or diastereomers often requires chiral starting materials, stereoselective reagents, or biocatalytic methods. researchgate.net For example, the use of a halohydrin dehalogenase enzyme (HheG) has been explored for its ability to create specific enantiomers in related synthetic pathways. researchgate.net
The stereochemistry of substituents on the cyclohexane ring dictates its preferred conformation, which is typically a chair or boat form. For cyclohexane derivatives, the chair conformation is generally the most stable, as it minimizes both angle strain and torsional strain. youtube.com
Construction of Fused Heterocyclic Systems Utilizing Benzonitrile-Cyclohexyl Scaffolds
The benzonitrile-cyclohexyl scaffold is not only a target for functionalization but also a valuable starting material for constructing more complex, fused heterocyclic systems. These reactions often involve the carbonyl group of the cyclohexanone (B45756) ring and/or the cyano group of the benzonitrile.
For instance, a cationic Palladium(II)-catalyzed cascade cyclization has been developed to synthesize cyclohexane-fused isocoumarins. acs.org This method utilizes an alkyne-tethered carbonyl compound, where an intramolecular oxypalladation of the alkyne is followed by the addition of the resulting carbon-palladium bond to the carbonyl group of the cyclohexane ring, leading to the fused heterocyclic product. acs.org
Another common strategy involves the construction of fused quinoline rings. The synthesis of hexahydroquinolines can be achieved by reacting a cyclohexanone derivative with an aldehyde, an amine source (like ammonium (B1175870) acetate), and another carbonyl compound in a multi-component reaction, similar to the Hantzsch pyridine (B92270) synthesis. nih.gov This demonstrates how the cyclohexanone part of the scaffold can be readily transformed into a fused dihydropyridine (B1217469) ring, which is a core structure in many biologically active molecules. nih.gov
Quinazolinone derivatives incorporating benzonitrile-like structures
Quinazolinone and its derivatives are a significant class of heterocyclic compounds that are frequently synthesized using precursors containing a benzonitrile group. nih.govorientjchem.org The benzonitrile moiety, particularly in the form of 2-aminobenzonitrile, serves as a versatile starting material for constructing the quinazolinone skeleton. orientjchem.orgorganic-chemistry.org Various synthetic strategies have been developed to efficiently produce these derivatives, which are of high interest in medicinal chemistry due to their wide range of biological activities. nih.govnih.gov
Research has demonstrated several metal-catalyzed and catalyst-free methods for the synthesis of quinazolinones from benzonitrile-containing compounds. An iron-catalyzed process, for instance, enables the synthesis of quinazolines from 2-alkylamino benzonitriles. organic-chemistry.org This method involves the addition of organometallic reagents to the benzonitrile precursor, followed by C(sp³)-H oxidation and intramolecular C-N bond formation. organic-chemistry.org Similarly, copper-catalyzed reactions have been employed to synthesize quinazolines from benzonitriles and 2-ethynylanilines, using molecular oxygen as the oxidant. organic-chemistry.org Another approach involves a palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids to yield diverse quinazoline (B50416) structures. organic-chemistry.org
The resulting quinazolinone scaffold is a privileged structure in medicinal chemistry, capable of binding to multiple biological targets. nih.gov Structure-activity relationship studies have revealed that substitutions at various positions of the quinazolinone ring are critical for their bioactivity. nih.gov For example, the presence of a substituted aromatic ring at position 3 and specific functional groups at position 2 are often essential for antimicrobial properties. nih.gov
Table 1: Selected Synthesis Methods for Quinazolinone Derivatives from Benzonitrile Precursors
| Catalyst / Reagent | Benzonitrile Precursor | Other Key Reactants | Product Type | Reference |
| Iron Catalyst | 2-Alkylamino benzonitriles | Organometallic reagents | 2-Substituted quinazolines | organic-chemistry.org |
| Palladium Catalyst | 2-Aminobenzonitriles | Aldehydes, Arylboronic acids | Diverse quinazolines | organic-chemistry.org |
| Copper Catalyst | Benzonitriles | 2-Ethynylanilines | Substituted quinazolines | organic-chemistry.org |
| Nickel Catalyst | Benzonitrile | 2-Aminobenzylalcohol | Quinazolines | organic-chemistry.org |
| Trimethylsilyl polyphosphate (PPSE) | 2-Aminobenzonitrile | Secondary amides | N3-substituted quinazolin-4(3H)-imines | organic-chemistry.org |
Benzoxazine (B1645224) analogues derived from hydroxybenzonitriles
Benzoxazines are a class of heterocyclic compounds that can be synthesized using hydroxybenzonitriles (also known as cyanophenols) as a key starting material. researchgate.net These compounds serve as precursors for high-performance polybenzoxazine resins, which are valued for their thermal and mechanical properties. researchgate.net The most common and versatile method for synthesizing benzoxazine monomers is the Mannich condensation reaction. researchgate.netresearchgate.net
The classic Mannich reaction for benzoxazine synthesis is a one-pot reaction involving a phenol (B47542), a primary amine, and formaldehyde (B43269). researchgate.net To produce benzoxazine analogues from hydroxybenzonitriles, a cyanophenol is used as the phenolic component. The cyano group (–C≡N) can be incorporated onto the benzene (B151609) ring of the resulting benzoxazine monomer by using a functional phenol like 4-hydroxybenzonitrile (B152051) in the reaction. researchgate.net This versatility allows for the creation of a wide array of benzoxazine structures with tailored properties. mdpi.com
The synthesis involves the aminoalkylation of the acidic proton on the phenol by formaldehyde and a primary amine. researchgate.net The reaction leads to the formation of the characteristic oxazine (B8389632) ring fused to the benzene ring of the cyanophenol. Researchers have explored various synthetic conditions, including the use of different solvents and alternative energy sources, to optimize the synthesis of these monomers. researchgate.netresearchgate.net Furthermore, the development of bio-based benzoxazines from renewable resources like chrysin (B1683763) and furfurylamine (B118560) highlights the ongoing innovation in this field. researchgate.net
Table 2: Components for Mannich Condensation to Synthesize Benzoxazine Analogues
| Phenolic Component (Example) | Amine Component (Example) | Aldehyde Component | Resulting Structure Feature | Reference |
| 4-Hydroxybenzonitrile | Aniline | Formaldehyde | Cyano-functionalized benzoxazine | researchgate.net |
| Phenol | Methylamine | Formaldehyde | Basic benzoxazine structure | researchgate.net |
| Bisphenol A | Aniline | Formaldehyde | Bis-benzoxazine structure | mdpi.com |
| 2-Naphthol | Methylamine | Formaldehyde | Naphthoxazine (analogue) | researchgate.net |
| Chrysin (a flavonoid) | Furfurylamine | Formaldehyde | Bio-based benzoxazine | researchgate.net |
Computational Chemistry and Theoretical Studies on 2 4 Oxo Cyclohexyl Benzonitrile and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular structures and electronic properties.
Geometry Optimization and Vibrational Analysis
The initial step in a computational study involves geometry optimization, where the molecule's lowest energy arrangement of atoms is determined. For a molecule like 2-(4-Oxo-cyclohexyl)-benzonitrile, this would involve finding the most stable three-dimensional structure. The process is computationally intensive, iteratively adjusting atomic coordinates to minimize the total electronic energy.
Following optimization, vibrational frequency analysis is crucial. This calculation serves two primary purposes: firstly, to confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies), and secondly, to predict the molecule's infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to validate the computational model. For analogous compounds, DFT calculations have shown good agreement between computed and experimental spectral data. libretexts.org
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
In studies of related nitrile-containing aromatic compounds, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO can be associated with the electron-withdrawing nitrile group. acs.org For this compound, the presence of the oxo group on the cyclohexyl ring would also influence the electronic distribution and the energies of these frontier orbitals.
| Property | Significance | Predicted Influence on this compound |
| HOMO Energy | Electron-donating ability | The benzonitrile (B105546) ring is expected to be the primary contributor. |
| LUMO Energy | Electron-accepting ability | The nitrile group and the oxo-cyclohexyl ring will likely contribute. |
| HOMO-LUMO Gap | Chemical reactivity and stability | The magnitude of the gap will determine its kinetic stability. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular bonding and interactions. libretexts.orgyoutube.com It provides a localized picture of the electron density in a molecule, describing bonding in terms of Lewis-type structures (bonds and lone pairs). NBO analysis can quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which is expressed as a second-order perturbation energy, E(2). youtube.com These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability.
Molecular Modeling and Conformational Analysis
The flexibility of the cyclohexane (B81311) ring and its substitution pattern necessitates a thorough conformational analysis to identify the most stable conformers.
Exploration of Stable Conformers of the Cyclohexyl and Benzonitrile Rings
The cyclohexane ring in this compound can exist in several conformations, with the chair form being the most stable. However, the presence of the bulky benzonitrile substituent at the 2-position and the oxo group at the 4-position introduces complexity. The benzonitrile group can occupy either an axial or an equatorial position on the cyclohexane ring. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions.
The relative orientation of the benzonitrile ring with respect to the cyclohexyl ring also contributes to the conformational landscape. The rotation around the C-C bond connecting the two rings will have specific energy minima corresponding to the most stable arrangements.
Energy Minimization and Potential Energy Surface Analysis
To identify the global minimum energy conformer and understand the energy barriers between different conformers, a potential energy surface (PES) scan is often performed. This involves systematically changing key dihedral angles in the molecule and calculating the energy at each point. The results of a PES scan can be visualized as a plot of energy versus the geometric parameter, revealing the low-energy conformers as valleys on the surface and the transition states between them as peaks.
Reaction Mechanism Elucidation through Computational Methods
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the intricate details of chemical reactions. By calculating the potential energy surface, researchers can identify stable molecules, high-energy intermediates, and the transition states that connect them, providing a complete picture of the reaction mechanism.
Density Functional Theory (DFT) has become a standard tool for elucidating the mechanisms of complex organic reactions, such as those involving benzonitrile derivatives. mdpi.comresearchgate.net These studies are critical for understanding reaction regiochemistry and stereochemistry, as well as for predicting reaction rates and identifying the most favorable reaction pathways.
A key aspect of these studies is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational spectrum. The energy of this transition state relative to the reactants determines the activation energy of the reaction.
For example, in the context of [3+2] cycloaddition reactions involving benzonitrile N-oxide, DFT calculations at theory levels like M062X/6-31+G(d) have been used to study the regiochemistry and polar nature of the process. mdpi.comresearchgate.net By analyzing the energy profiles, researchers can determine whether a reaction proceeds through a one-step or a multi-step mechanism. The calculations provide the geometries of the reactants, products, and transition states, along with their corresponding energies. This information allows for the validation of proposed mechanisms against experimental outcomes. mdpi.com
Note: The data in this table is illustrative for a typical cycloaddition reaction involving a benzonitrile derivative and does not represent the specific molecule this compound.
Analysis of Noncovalent Interactions and Molecular Electrostatic Potential (MEP)
Beyond reaction mechanisms, computational chemistry is vital for understanding the intermolecular forces that dictate the macroscopic properties of materials, such as crystal packing and solubility. Techniques like Hirshfeld surface analysis and Molecular Electrostatic Potential (MEP) mapping are particularly insightful.
Hirshfeld surface analysis is a powerful method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface of a molecule is defined as the region in space where the electron distribution of the sum of spherical atoms for the whole crystal is dominated by that of the molecule of interest.
By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. nih.gov
This analysis can be decomposed into a 2D "fingerprint plot," which summarizes all the intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. The percentage contribution of different types of contacts (e.g., H···H, O···H, C···H) to the total surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. nih.gov For instance, in related heterocyclic compounds, H···H contacts often make the largest contribution, followed by heteroatom-hydrogen contacts. nih.gov
Note: This data is from a study on dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate and serves as an example of the type of information gained from Hirshfeld analysis. nih.gov
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is calculated from the total electron density and represents the electrostatic potential mapped onto a constant electron density surface.
The MEP map uses a color scale to indicate different potential regions:
Red: Regions of most negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like oxygen and nitrogen). These are the most likely sites for electrophilic attack. researchgate.net
Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms or electron-deficient regions. These are susceptible to nucleophilic attack. researchgate.net
Green: Regions of near-zero potential, characteristic of nonpolar parts of the molecule, such as hydrocarbon chains.
For a molecule like this compound, an MEP map would show a negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atom of the keto group, indicating these are nucleophilic centers. A positive potential (blue) would likely be found on the hydrogen atoms of the cyclohexyl ring and the aromatic ring. This analysis provides crucial insights for understanding how the molecule will interact with other reagents or biological receptors. researchgate.netnih.gov
Table 3: Interpreting Molecular Electrostatic Potential (MEP) Maps
| Color Region | Electrostatic Potential | Type of Site | Predicted Reactivity |
|---|---|---|---|
| Red | Negative | Electron-rich | Susceptible to electrophilic attack |
| Blue | Positive | Electron-poor | Susceptible to nucleophilic attack |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzonitrile N-oxide |
Synthetic Utility and Applications in Complex Organic Molecule Construction
Role as a Versatile Intermediate in the Synthesis of Functionalized Organic Compounds
The strategic placement of reactive functional groups in 2-(4-Oxo-cyclohexyl)-benzonitrile makes it an invaluable precursor for building intricate molecular architectures. Its utility is particularly evident in the synthesis of heterocyclic compounds, which are core components of many pharmaceuticals and biologically active molecules.
Precursor in the assembly of diverse heterocyclic frameworks (e.g., isoquinolines).
The benzonitrile (B105546) moiety of this compound is a key starting point for the synthesis of isoquinoline (B145761) and its derivatives. Isoquinolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. Various synthetic strategies can be employed to construct the isoquinoline ring system from benzonitrile precursors. These methods often involve the cyclization of intermediates derived from the nitrile group. For instance, reactions that introduce a two-carbon unit adjacent to the nitrile can lead to the formation of the characteristic isoquinoline skeleton. The presence of the oxo-cyclohexyl group offers a site for further functionalization, allowing for the creation of a diverse library of substituted isoquinolines. organic-chemistry.orgrsc.orgnih.gov
Building block for oxazoline (B21484) and other nitrogen-containing heterocycles.
The nitrile group in this compound can also be utilized to construct other nitrogen-containing heterocycles, such as oxazolines. nih.gov Oxazolines are important in asymmetric synthesis and are found in some natural products. scispace.com The synthesis of oxazolines from nitriles typically involves a reaction with a suitable amino alcohol, where the nitrile carbon becomes a part of the resulting heterocyclic ring. nih.govnih.gov The versatility of this compound allows for its use as a foundational building block in the synthesis of a variety of nitrogen heterocycles, which are prevalent in medicinal chemistry and materials science. msesupplies.comsigmaaldrich.com
Strategies for Enabling Chemical Diversification and Further Functionalization
The ketone and nitrile functionalities of this compound provide orthogonal handles for a multitude of chemical transformations, enabling extensive diversification of the core structure.
The ketone group on the cyclohexyl ring can undergo a wide range of reactions, including:
Reduction: Conversion to the corresponding alcohol, introducing a new stereocenter and opportunities for further reactions.
Reductive amination: Formation of various amine derivatives.
Wittig-type olefination: Introduction of carbon-carbon double bonds, allowing for the attachment of diverse substituents. orgsyn.orgnih.gov
Aldol (B89426) condensation: Formation of α,β-unsaturated ketones, which are versatile intermediates.
The benzonitrile group can be transformed into:
Amines: Via reduction, providing a key functional group for amide bond formation and other nucleophilic reactions.
Tetrazoles: Through reaction with azides, a common bioisostere for carboxylic acids in medicinal chemistry.
Carboxylic acids: Via hydrolysis, offering a handle for esterification and amidation reactions.
These transformations can be performed sequentially or in combination, leading to a vast array of structurally diverse molecules from a single starting material.
Adoption of Green Chemistry Principles in Synthetic Routes
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. The principles of green chemistry, which focus on reducing waste, using less hazardous substances, and improving energy efficiency, are increasingly being applied to the synthesis of molecules derived from this compound.
Development of metal-free and aqueous medium protocols for synthetic transformations.
A key area of progress in green chemistry is the development of synthetic protocols that avoid the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product. For the synthesis of isoquinolines from benzonitrile precursors, metal-free methods are being explored. organic-chemistry.org Furthermore, conducting reactions in aqueous media instead of traditional organic solvents is a major goal of green chemistry. arabjchem.org Water is a non-toxic, non-flammable, and inexpensive solvent. Research is ongoing to develop aqueous-based synthetic routes for the transformation of this compound and its derivatives, aiming to make the synthesis of complex molecules more sustainable. arabjchem.orgresearchgate.netbohrium.com
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 2-(4-Oxo-cyclohexyl)-benzonitrile, and how can regioselectivity be controlled?
- Methodology : A plausible route involves modifying Wittig or Suzuki coupling strategies used for analogous benzonitrile derivatives. For example, starting with o-cyanotoluene derivatives (as in ), bromination at the methyl group followed by cyclohexanone coupling could yield the target compound. Regioselectivity can be controlled using sterically hindered bases or directing groups to favor substitution at the 2-position. Column chromatography (e.g., silica gel) is recommended for purification .
Q. How can the purity and structural identity of this compound be validated experimentally?
- Methodology :
- Purity : Gas chromatography (GC) with flame ionization detection (≥98% purity threshold) as employed for structurally similar compounds like 4-(4-Oxo-cyclohexyl)benzonitrile .
- Structural Confirmation : Combine / NMR to resolve cyclohexyl and benzonitrile moieties, IR spectroscopy for nitrile (C≡N) stretching (~2220 cm), and high-resolution mass spectrometry (HR-MS) for molecular ion validation .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodology : Based on analogs like 4-substituted benzonitriles, a mixed solvent system (e.g., ethanol/water or dichloromethane/hexane) is ideal. Monitor melting behavior via differential scanning calorimetry (DSC), targeting a sharp melting point near 124–125°C (observed in 4-isomer analogs) .
Advanced Research Questions
Q. How does the 2-substitution pattern influence electronic properties compared to the 4-isomer in photonic or OLED applications?
- Methodology : Perform density functional theory (DFT) calculations to compare HOMO-LUMO gaps and dipole moments. Experimental validation via UV-Vis spectroscopy (e.g., redshift in absorption maxima for 2-substituted derivatives) and cyclic voltammetry to assess redox behavior. Reference TADF materials in for OLED performance benchmarks .
Q. What strategies resolve contradictory data in reaction yields during scale-up synthesis?
- Methodology :
- Process Optimization : Use design of experiments (DoE) to test variables (e.g., catalyst loading, temperature). For example, palladium catalysts in coupling reactions may require inert atmospheres.
- Analytical Troubleshooting : Employ HPLC-MS to detect side products (e.g., dehydrohalogenation byproducts from brominated intermediates) .
Q. How can computational modeling predict the bioactivity of this compound in medicinal chemistry?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity with targets like 5-HT receptors or kinases. Validate with in vitro cytotoxicity assays (e.g., MTT on MCF-7 cells, as in ) and compare IC values with reference drugs .
Q. What role does the cyclohexyl-oxo group play in liquid crystal precursor applications?
- Methodology : Analyze mesophase behavior via polarized optical microscopy (POM) and differential scanning calorimetry (DSC). Compare with 4-(4-Oxo-cyclohexyl)benzonitrile (), noting phase transition temperatures and alignment properties in nematic phases .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for structurally similar benzonitriles?
- Methodology : Cross-validate using DSC under controlled heating rates (e.g., 5°C/min). Consider polymorphism or solvent residues (e.g., via thermogravimetric analysis, TGA) .
Q. Why do benzonitrile derivatives exhibit variable stability under ambient conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Nitrile hydrolysis to carboxylic acids under acidic/basic conditions may explain degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
